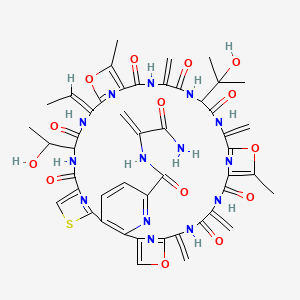

Berninamycin C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Berninamycins are a class of thiopeptide antibiotics with potent activity against Gram-positive bacteria . Berninamycin C is one of the minor metabolites produced by Streptomyces bernensis . It is postulated to have one less dehydroalanine unit attached to the carboxyl carbon of pyridine .

Synthesis Analysis

Berninamycin C is produced through the heterologous expression of the berninamycin (ber) biosynthetic gene cluster from marine-derived Streptomyces sp. SCSIO 11878 in different terrestrial model Streptomyces hosts . The implicated PSI produced by the strain was identified as berninamycin C by HPLC-MS analysis .Molecular Structure Analysis

The structure of Berninamycin C was postulated to have one less dehydroalanine unit attached to the carboxyl carbon of pyridine . The structure was elucidated by detailed interpretation of NMR data and Marfey’s method .Chemical Reactions Analysis

Berninamycin C is a product of a complex posttranslational modification cascade . For berninamycin, it has been shown that intermediates that have not been macrocyclized or completely Ser/Thr dehydrated nevertheless possess the C-terminal amide group, pointing to its installation at an early stage .Physical And Chemical Properties Analysis

Berninamycin C has a molecular formula of C51H51N15O15S and a molecular weight of 1146.12 .科学的研究の応用

Posttranslational Modifications and Biosynthesis

Berninamycin C, a pyridine-containing thiopeptide antibiotic, undergoes significant posttranslational modifications. The studies of Malcolmson et al. (2013) and De et al. (2021) highlight the genetic and biochemical pathways involved in its synthesis. Malcolmson et al. (2013) elucidated the gene cluster responsible for berninamycin's biosynthesis and its expression in Streptomyces, leading to various macrocyclic and linear forms of the compound. De et al. (2021) focused on the production of berninamycin in different Streptomyces hosts, leading to the discovery of new linearized berninamycins with varied antibacterial potency (Malcolmson et al., 2013) (De et al., 2021).

Isolation and Structural Analysis

Ninomiya and Kodani (2011) contributed to the structural identification and isolation of berninamycin A from Streptomyces atroolivaceus. This research is crucial for understanding the chemical structure and potential modifications of berninamycin compounds (Ninomiya & Kodani, 2011).

Synthesis of Berninamycin Segments

YamadaTakahiro et al. (2001) achieved the synthesis of the main dehydrohexapeptide segment of berninamycin B. This synthetic approach is vital for understanding the compound's structure and potentially for developing derivatives with enhanced properties (YamadaTakahiro et al., 2001).

Genome Mining for New Antibiotics

Schneider et al. (2018) reported the isolation of a new Streptomyces species from lichen, which showed close genetic homology to berninamycins. Their work underscores the potential of genome mining in discovering novel antibiotics with structural similarities to berninamycin (Schneider et al., 2018).

Interaction with Human Cells

Sayanjali et al. (2016) investigated the impact of Propionibacterium acnes, which produces a berninamycin-like thiopeptide, on human primary prostate cells. They explored how this thiopeptide influences cell cycle progression, providing insights into the cellular mechanisms of berninamycin-like compounds (Sayanjali et al., 2016).

作用機序

Safety and Hazards

将来の方向性

The future directions of Berninamycin C research could involve further investigation into its biosynthetic pathways and potential applications. The distinct genomic signatures of conserved thiopeptide-associated genes will enable the continued mining of nature for novel compounds and processing enzymes .

特性

IUPAC Name |

(17Z)-N-(3-amino-3-oxoprop-1-en-2-yl)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H48N14O14S/c1-12-26-46-61-32(24(9)76-46)42(71)52-19(4)37(66)62-34(48(10,11)73)43(72)54-21(6)45-60-31(23(8)75-45)41(70)51-18(3)36(65)53-20(5)44-57-28(15-74-44)33-25(13-14-27(55-33)38(67)50-17(2)35(49)64)47-58-29(16-77-47)39(68)59-30(22(7)63)40(69)56-26/h12-16,22,30,34,63,73H,2-6H2,1,7-11H3,(H2,49,64)(H,50,67)(H,51,70)(H,52,71)(H,53,65)(H,54,72)(H,56,69)(H,59,68)(H,62,66)/b26-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCSIEQRVFOZHA-ZRGSRPPYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H48N14O14S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1077.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Berninamycin C | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]propanamide](/img/structure/B2708802.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2708804.png)

![2-[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2708809.png)

![(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid](/img/structure/B2708812.png)

![3-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2708821.png)

![2-[(4-methylphenyl)sulfonylamino]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2708824.png)